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Compound of Interest

Compound Name: 4-Chloro-1H-indazol-6-amine

CAS No.: 221681-84-1

Cat. No.: B1591905

Get Quote

Executive Summary
The 4-chloro-1H-indazol-6-amine scaffold represents a privileged substructure in modern

fragment-based drug discovery (FBDD), particularly within the kinase inhibitor landscape.

Unlike the unsubstituted indazole, the C4-chlorine atom introduces critical steric occlusion and

lipophilicity, often targeting "gatekeeper" residues in ATP-binding pockets, while the C6-amine

serves as a versatile vector for amide coupling to extend into solvent-exposed regions.

This guide provides a rigorous analysis of the molecule’s conformational bias, a self-validating

synthetic protocol preventing hydrodehalogenation, and a structural evaluation of its utility in

targeting FGFR and SHP2 pathways.

Structural Architecture & Electronic Properties
Tautomeric Equilibrium (1H vs. 2H)
The fundamental challenge in designing indazole-based drugs is controlling the annular

tautomerism. While 1H-indazole is thermodynamically favored over 2H-indazole by

approximately 3.6 kcal/mol (15 kJ/mol) in the gas phase, the binding environment of a protein
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pocket often selects the 2H-tautomer to satisfy hydrogen bond donor/acceptor requirements

(e.g., interaction with the kinase hinge region).

Electronic Effect of C4-Cl: The chlorine atom at position 4 is peri- to the bridgehead carbons.

Through the inductive effect (-I), it reduces the electron density of the pyrazole ring, slightly

increasing the acidity of the N1-proton.

Steric Effect: The Van der Waals radius of Chlorine (1.75 Å) creates a "molecular bumper,"

restricting the rotation of substituents at N1 if utilized, or filling hydrophobic sub-pockets

(e.g., the hydrophobic back pocket of kinases).

Visualization: Tautomeric Dynamics & Interaction
Vectors
The following diagram illustrates the tautomeric shift and the reactive vectors available for drug

design.

Substituent Effects

1H-Tautomer
(Thermodynamically Stable)

Donor: N1, Acceptor: N2

2H-Tautomer
(Kinase-Binding Mode)

Acceptor: N1, Donor: N2

Proton Transfer
(ΔG ≈ +3.6 kcal/mol) Hinge Region Interaction

(Glu/Cys Backbone)

H-Bond Formation
(Stabilizes 2H form)

4-Cl: Steric/Lipophilic
(Gatekeeper Interaction)

6-NH2: Soluble Vector
(Amide Coupling Point)

Click to download full resolution via product page

Caption: Tautomeric equilibrium between 1H and 2H forms. The 4-Cl and 6-NH2 groups

provide orthogonal vectors for SAR exploration.

Synthetic Pathways & Process Chemistry[1]
The "Dehalogenation Avoidance" Strategy
A common pitfall in synthesizing halogenated amino-indazoles is the reduction of the nitro

precursor. Standard catalytic hydrogenation (H₂/Pd-C) frequently results in
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hydrodehalogenation, stripping the chlorine atom to yield the unsubstituted 6-aminoindazole.

Recommended Protocol: Iron-mediated reduction (Bechamp reduction) or Stannous Chloride

(SnCl₂) reduction. These methods are chemoselective for the nitro group and preserve the aryl

chloride.

Validated Synthetic Workflow
The synthesis begins with commercially available 3-chloro-2-methylaniline or 4-chloro-6-

nitroindazole (if available). Below is the pathway starting from the nitro-indazole precursor.

Precursor:
4-Chloro-6-nitro-1H-indazole

Reagents:
Fe powder (5 eq), NH4Cl (5 eq)

EtOH/H2O (3:1), 80°C

Avoided Side Product:
1H-indazol-6-amine

(via Pd/C H2)

Incorrect Method
(Catalytic Hydrogenation)

Intermediate:
Fe-Complex Formation

Chemoselective Reduction

Target:
4-Chloro-1H-indazol-6-amine

Workup & Filtration

Click to download full resolution via product page

Caption: Chemoselective reduction pathway avoiding hydrodehalogenation.

Experimental Protocols
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Protocol: Fe/NH₄Cl Reduction of 4-Chloro-6-nitro-1H-
indazole
Context: This protocol is designed for gram-scale synthesis.

Materials:

4-Chloro-6-nitro-1H-indazole (1.0 eq)

Iron Powder (325 mesh, 5.0 eq)

Ammonium Chloride (NH₄Cl, 5.0 eq)

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

Slurry Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-

chloro-6-nitro-1H-indazole (e.g., 5.0 g) in Ethanol (75 mL) and Water (25 mL).

Activation: Add Ammonium Chloride (5.0 eq) followed by Iron powder (5.0 eq). Note: The

reaction is exothermic; add Fe portion-wise if scaling up >10g.

Reflux: Heat the mixture to 80°C (reflux) with vigorous mechanical stirring. Monitor by LC-MS

(Target M+H ≈ 168.0). Reaction typically completes in 2–4 hours.

Filtration (Critical Step): While still hot, filter the mixture through a Celite pad to remove Iron

oxide sludge. Wash the pad with hot ethanol. Failure to filter hot may result in product

precipitating in the Celite.

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl

Acetate and wash with saturated NaHCO₃ (to remove residual salts).

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, recrystallize

from Ethanol/Heptane or purify via Flash Chromatography (DCM:MeOH 95:5).

Characterization Criteria (Self-Validation)
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To ensure the integrity of the 4-Chloro-1H-indazol-6-amine, the following data points must be

met:

Technique Expected Signal/Value Structural Confirmation

LC-MS (ESI+) m/z = 168.0 / 170.0 (3:1 ratio)
Confirms presence of Chlorine

isotope pattern.

1H NMR (DMSO-d6) δ ≈ 12.8 ppm (br s, 1H)
Confirms Indazole NH (1H

tautomer).

1H NMR (DMSO-d6) δ ≈ 5.4 ppm (br s, 2H) Confirms free Amine (-NH₂).

1H NMR (Aromatic)
Two singlets (or meta-coupled

doublets)

Confirms 4,6-substitution

pattern (protons at C5 and

C7).

Conformational Dynamics in Drug Design
The "Hinge Binder" Motif
In kinase drug discovery, the indazole core mimics the purine ring of ATP.

N1 (Donor) / N2 (Acceptor): In the 1H-tautomer, N2 can accept a hydrogen bond from the

backbone NH of the hinge region.

N1 (Acceptor) / N2 (Donor): In the 2H-tautomer, N1 accepts a bond while N2 donates.

The 4-Chloro substituent is critical here.[1] It points towards the "gatekeeper" residue (often

Methionine or Threonine). If the gatekeeper is small (Thr), the Cl fits; if bulky (Ile/Met), the Cl

may induce a twist or improve selectivity against that kinase.

SAR Vector Analysis
C6-Amine: This is the primary vector for increasing potency. Acylating this amine with

heterocyclic moieties (e.g., pyrimidines, pyridines) allows the molecule to reach into the

ribose-binding pocket or the solvent front.
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C4-Chlorine: Increases lipophilicity (LogP) and metabolic stability by blocking the C4 position

from oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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